

Chalepin molecular formula and molecular weight

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Compound of Interest

Compound Name: Chalepin

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Chalepin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product **Chalepin**, a dihydrofuranocoumarin with significant therapeutic potential. This document outlines its core physicochemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, including its effects on key signaling pathways.

Core Physicochemical Data

Chalepin's fundamental properties are summarized in the table below, providing a quick reference for researchers.

Property	Value	Citation(s)
Molecular Formula	C ₁₉ H ₂₂ O ₄	[1][2]
Molecular Weight	314.4 g/mol	[1][2]
Class	Dihydrofuranocoumarin	[1]
Appearance	Colorless crystalline needles	
Origin	Isolated from plants of the Ruta genus, such as Ruta chalepensis and Ruta angustifolia.	[1][3]

Biological Activity and Therapeutic Potential

Chalepin has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied. Research has shown that **Chalepin** can induce apoptosis (programmed cell death) in cancer cells, particularly in non-small cell lung cancer (A549) and colon carcinoma cells.[4][5] It has also been reported to possess anti-inflammatory, antiviral (including activity against Hepatitis C virus), and antiprotozoal properties.[5][6]

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of **Chalepin**, as cited in the scientific literature.

Isolation and Purification of Chalepin from Ruta angustifolia

This protocol describes a typical bioassay-guided isolation of **Chalepin**.

- Plant Material and Extraction:
 - The aerial parts of *Ruta angustifolia* are collected, dried, and ground into a fine powder.[7]
 - The powdered plant material is extracted with 90% aqueous methanol at room temperature for 72 hours.[7]

- The resulting methanol extract is then subjected to liquid-liquid partitioning. The extract is first partitioned with hexane to yield a hexane-soluble fraction and a hexane-insoluble residue.^[7]
- The hexane-insoluble portion is then partitioned between chloroform and water (1:1) to obtain a chloroform-soluble extract.^[7]
- Purification by High-Performance Liquid Chromatography (HPLC):
 - The chloroform extract, which shows high cytotoxic activity, is treated with activated charcoal to remove chlorophyll.^{[3][7]}
 - The decolorized extract is then subjected to preparative HPLC for the isolation of **Chalepin**.^{[3][7]}
 - A semi-preparative C18 column is typically used with a gradient elution system of methanol and water.^[7]
 - Fractions are collected and monitored by analytical HPLC, and those containing pure **Chalepin** are pooled and concentrated.^[7]

Cell Culture and Cytotoxicity Assays

These protocols are fundamental for assessing the anticancer activity of **Chalepin**.

- Cell Lines and Culture Conditions:
 - Human cancer cell lines, such as A549 (non-small cell lung cancer), and a normal cell line, such as MRC-5 (lung fibroblast), are used to determine selectivity.^{[2][7]}
 - Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.^{[2][7]}
- Sulforhodamine B (SRB) Assay for Cytotoxicity:
 - Cells are seeded in 96-well plates and allowed to attach overnight.

- The cells are then treated with various concentrations of **Chalepin** for a specified duration (e.g., 48 or 72 hours).[3]
- After treatment, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B dye.[3]
- The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured to determine cell viability.[3]

Western Blot Analysis for Protein Expression

This technique is used to investigate the effect of **Chalepin** on the expression levels of proteins involved in signaling pathways.

- A549 cells are treated with **Chalepin** for various time points.
- Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[2][3]
- Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[2][3]
- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, NF-κB subunits) overnight at 4°C.[2][4]
- After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[2][3]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool to quantify the effects of **Chalepin** on the cell cycle and apoptosis.

- Cell Cycle Analysis:
 - **Chalepin**-treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium iodide (PI).

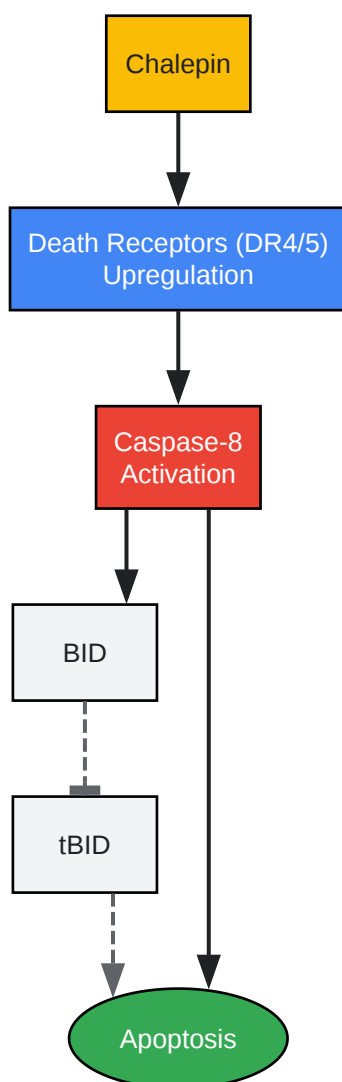
- The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
- Apoptosis Detection (Annexin V/PI Staining):
 - Cells treated with **Chalepin** are harvested and resuspended in a binding buffer.[3]
 - The cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI).[3]
 - Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are analyzed by flow cytometry.[3]

Signaling Pathways Modulated by Chalepin

Chalepin exerts its anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.

The Extrinsic Apoptotic Pathway

Chalepin has been shown to induce the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2] This involves the upregulation of death receptors on the cell surface, leading to the activation of caspase-8.

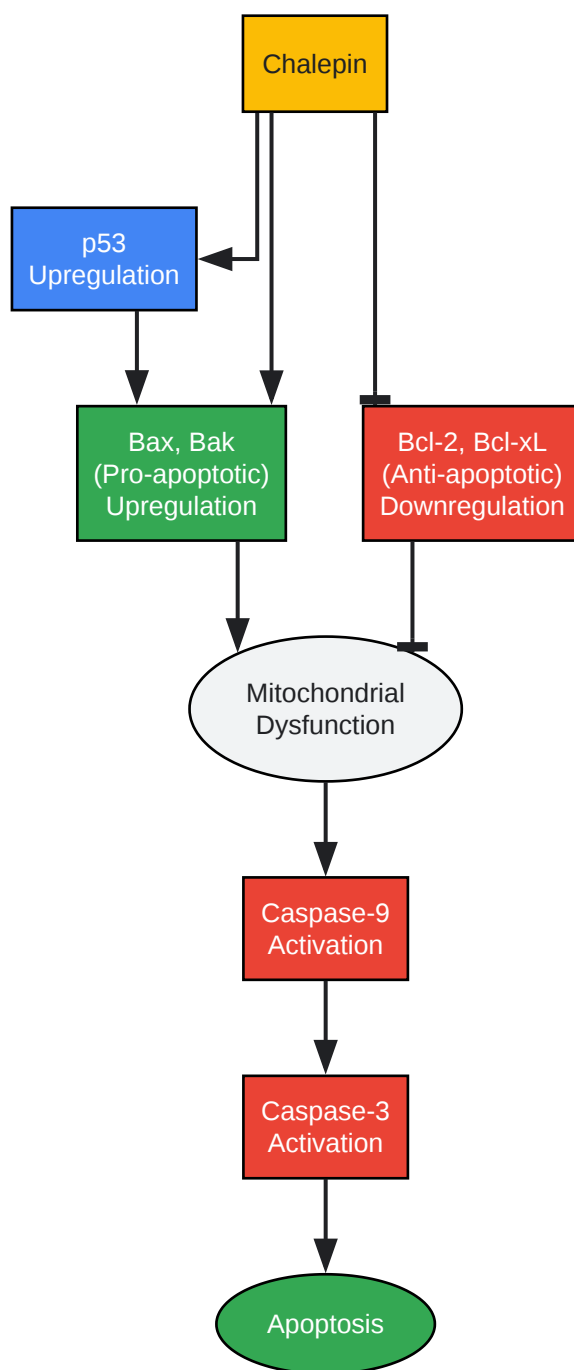


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Caption: **Chalepin**-induced extrinsic apoptotic pathway.

The Intrinsic (Mitochondrial) Apoptotic Pathway

Chalepin also triggers the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] This leads to mitochondrial dysfunction and the activation of caspase-9.



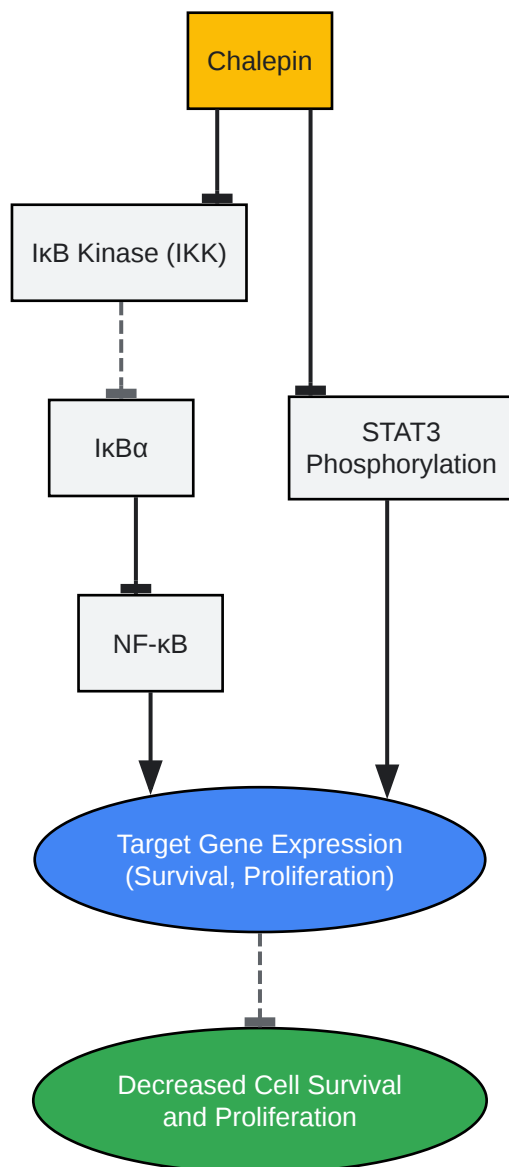
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Caption: **Chalepin**'s role in the intrinsic apoptotic pathway.

Inhibition of NF- κ B and STAT3 Signaling

Chalepin has been found to suppress the constitutively active Nuclear Factor-kappa B (NF- κ B) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are

critical for cancer cell survival and proliferation.[1][2][8]



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